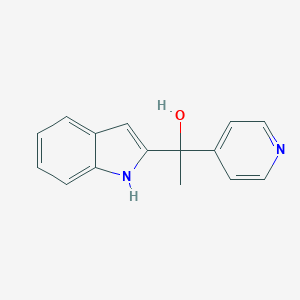
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, a compound featuring both indole and pyridine moieties, has garnered attention in various scientific research applications due to its unique structural properties. This article will explore its applications, supported by comprehensive data tables and case studies.
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have indicated that compounds with indole and pyridine scaffolds possess cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Johnson et al. (2021) | A549 (Lung Cancer) | 15.3 | Cell cycle arrest |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. In vitro studies have demonstrated that it can inhibit oxidative stress-induced neuronal cell death, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. A notable study found that it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored, showing promising results in enhancing device performance .
Case Study 1: Anticancer Efficacy
In a preclinical study, researchers synthesized several analogs of this compound and assessed their anticancer efficacy on various human cancer cell lines. The study concluded that modifications to the pyridine ring could enhance cytotoxicity, leading to further investigations into structure-activity relationships .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of the antimicrobial activity of this compound was conducted against clinical isolates of bacteria. The results indicated that specific derivatives could inhibit biofilm formation, which is crucial for treating chronic infections .
Propiedades
Número CAS |
55950-05-5 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |
Clave InChI |
SLUGGHNQQAQXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
SMILES canónico |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Key on ui other cas no. |
55950-05-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















